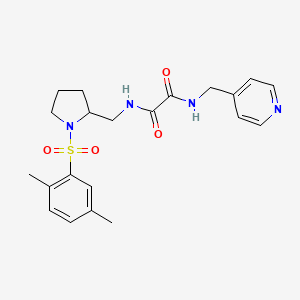

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a pyrrolidine scaffold functionalized with a 2,5-dimethylphenylsulfonyl group and a pyridin-4-ylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications due to their hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-15-5-6-16(2)19(12-15)30(28,29)25-11-3-4-18(25)14-24-21(27)20(26)23-13-17-7-9-22-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUEXSAYDQVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an oxalamide moiety, contributes to its biological activity. This article examines the compound's biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The molecular formula of this compound is C20H31N3O4S with a molecular weight of approximately 411.52 g/mol. The structural components are crucial for its biological activity:

| Component | Description |

|---|---|

| Sulfonyl Group | Enhances binding interactions with proteins |

| Pyrrolidine Ring | Contributes to binding affinity and specificity |

| Oxalamide Moiety | Aids in stability and solubility |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide functionality enhances the compound's ability to bind to various proteins and enzymes, potentially leading to inhibition or modulation of their activities. Studies suggest that the pyrrolidine ring increases the binding affinity and specificity towards these targets, while the oxalamide component contributes to overall stability in biological environments.

Biological Assays and Findings

Recent studies have employed various assays to evaluate the biological activity of this compound. These include:

- In vitro Antibacterial Activity : The compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

- Antifungal Activity : Similar assays have demonstrated antifungal properties against common pathogens such as Candida species. The interaction with fungal cell membranes may lead to increased permeability and subsequent cell death.

- Cytotoxicity Studies : In vitro cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1: Antibacterial Efficacy

A study evaluating the compound's antibacterial properties found that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using agar dilution methods, indicating effective concentrations for therapeutic use.

Case Study 2: Antifungal Activity

Another investigation into antifungal activity reported that this compound effectively inhibited Candida albicans growth in vitro, suggesting potential for treating fungal infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The compound’s uniqueness lies in its substituents:

- R1: 1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-ylmethyl group. The sulfonyl group enhances electrophilicity and may reduce susceptibility to enzymatic hydrolysis compared to acetylated analogs .

- R2 : Pyridin-4-ylmethyl group.

Table 1: Comparison with Structurally Related Oxalamides

Key Differentiators and Implications

- Structural Advantages :

- The sulfonyl group in the target compound may improve metabolic stability over acetylated or methoxy-substituted analogs.

- Pyridin-4-yl vs. pyridin-2-yl positioning alters electronic properties and binding interactions.

- Limitations :

- Lack of direct biological data for the target compound necessitates extrapolation from analogs.

- The bulky 2,5-dimethylphenyl group may reduce aqueous solubility, requiring formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.